molecular formula C13H10N6O B2839944 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1421471-93-3

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No.: B2839944
CAS No.: 1421471-93-3
M. Wt: 266.264
InChI Key: OLFJYJVYKGRSMQ-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring fused to a pyrimidine ring, with a nicotinamide moiety attached. The presence of these functional groups makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is unique due to the presence of the nicotinamide moiety, which enhances its biological activity and potential as an enzyme inhibitor. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N6OC_{13}H_{10}N_6O, with a molecular weight of 266.26 g/mol. The compound features a pyrazole ring linked to a pyrimidine and nicotinamide moiety, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC13H10N6OC_{13}H_{10}N_6O
Molecular Weight266.26 g/mol
CAS Number1421471-93-3

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with isocitrate dehydrogenase, affecting the tricarboxylic acid cycle and influencing cellular energy metabolism.
  • Receptor Modulation : It acts as an antagonist of the vanilloid receptor 1 (TRPV1), which is implicated in pain signaling pathways. Additionally, it modulates the insulin-like growth factor 1 receptor, impacting cell growth and differentiation .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cancer cell proliferation in vitro. For example, it showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

Antifungal Activity

The compound has also been explored for its antifungal properties:

  • Fungicidal Activity : A series of derivatives based on this compound were synthesized and tested against fungal pathogens like Sclerotinia sclerotiorum. Some derivatives exhibited promising antifungal activity with effective concentrations (EC50 values) as low as 10.35 mg/L .

Study on Cancer Cell Lines

A notable study evaluated the effects of this compound on various cancer cell lines:

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.2512.5
HeLa38.4415.0
MCF7 (Breast)45.0010.0

This data indicates that the compound has selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

Antifungal Efficacy Study

In another study focused on antifungal activity:

CompoundTarget PathogenEC50 (mg/L)
B4Sclerotinia sclerotiorum10.35
B4Valsa mali17.01

These findings support the potential application of this compound in agricultural settings to combat fungal diseases.

Properties

IUPAC Name

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFJYJVYKGRSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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